molecular formula C17H38O5Si B8070737 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane

Cat. No. B8070737
M. Wt: 350.6 g/mol
InChI Key: RUZWLLDLFPSUSH-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane is a useful research compound. Its molecular formula is C17H38O5Si and its molecular weight is 350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Studies on organic silanones, like (CH3O)2SiO, which can be generated from compounds like 3,3-dimethoxy-6-oxa-3-silabicyclo[3.1.0]hexane, have been conducted. These silanones were examined using matrix isolation techniques and IR spectroscopy, contributing to understanding their vibrational properties and stability (Khabashesku et al., 1998).

  • The hydrogen-bonded interaction in various types of silsesquioxanes (like POSS-mono-ol, POSS-diol, and POSS-triol) was investigated using techniques such as 1H NMR and FTIR. This research helps in understanding the potential of these silanols as anion receptors to form host-guest complexes (Liu et al., 2008).

  • The thermal degradation behavior of polypropylene with a novel silicon-containing intumescent flame retardant, PSiN II, was studied. This research provides insights into the improved flame retardancy and thermal stability of polypropylene when incorporated with silicon-based compounds (Li et al., 2005).

  • The reactivity of bromosilylenoid with heterocumulenes was explored, resulting in the formation of sila-heterocycles. This work contributes to the understanding of the reactivity and potential applications of silylenoids in organic synthesis (Song et al., 2015).

  • Kinetic and binding studies on polyhedral oligomeric silsesquioxane (POSS) silanols revealed their catalytic activity and quantification of H-bonding ability. This research has implications for the use of POSS silanols in catalysis (Jagannathan et al., 2019).

  • The immobilization of pesticides like diuron on silica gel surfaces was studied, which can be relevant for controlled release and environmental applications of such compounds (Prado & Airoldi, 2001).

properties

IUPAC Name

trimethoxy-[11-(2-methoxyethoxy)undecyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O5Si/c1-18-15-16-22-14-12-10-8-6-5-7-9-11-13-17-23(19-2,20-3)21-4/h5-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZWLLDLFPSUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCCCCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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